6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It belongs to the picolinic acid family, which is known for its diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form a substituted pyridine derivative. This intermediate is then subjected to further reactions, including nitration, reduction, and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
Scientific Research Applications
6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is studied for its interactions with metal ions.
Medicine: Research is ongoing into its potential as an antiviral and anticancer agent.
Industry: It is explored for use in the development of new herbicides and pesticides
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral replication by disrupting viral protein functions .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler analog with broad-spectrum antiviral properties.
Clopyralid: Another picolinic acid derivative used as a herbicide.
Picloram: Known for its use in weed control and similar herbicidal activity
Uniqueness
6-Amino-3-(2,5-dimethoxyphenyl)picolinic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-amino-3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-8-3-5-11(20-2)10(7-8)9-4-6-12(15)16-13(9)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INACMXOGCOXWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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